molecular formula C10H9BrFN B157193 3-(2-bromoethyl)-5-fluoro-1H-indole CAS No. 127561-10-8

3-(2-bromoethyl)-5-fluoro-1H-indole

Cat. No.: B157193
CAS No.: 127561-10-8
M. Wt: 242.09 g/mol
InChI Key: RTWYIDGAQHNTSB-UHFFFAOYSA-N
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Description

3-(2-bromoethyl)-5-fluoro-1H-indole, also known as this compound, is a useful research compound. Its molecular formula is C10H9BrFN and its molecular weight is 242.09 g/mol. The purity is usually 95%.
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Properties

CAS No.

127561-10-8

Molecular Formula

C10H9BrFN

Molecular Weight

242.09 g/mol

IUPAC Name

3-(2-bromoethyl)-5-fluoro-1H-indole

InChI

InChI=1S/C10H9BrFN/c11-4-3-7-6-13-10-2-1-8(12)5-9(7)10/h1-2,5-6,13H,3-4H2

InChI Key

RTWYIDGAQHNTSB-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1F)C(=CN2)CCBr

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)CCBr

Synonyms

1H-INDOLE,3-(2-BROMOETHYL)-5-FLUORO-

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was synthesized according to above mentioned procedure for 3-(2-bromoethyl)-5-methoxy-1H-indole, starting with 5-fluoroindole yielding a brown oil which was stored in the freezer. LC-MS conditions B: tR=0.82 min, [M(81Br)+MeCN+H]+=244.07.
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M(81Br) MeCN
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

2-(5-Fluoro-1H-indol-3-yl)-ethanol (20.0 g, 112 mmol) was dissolved in abs. CH2Cl2 (250 ml), and tetrabromomethane (56.0 g, 170 mmol) was added at RT. Triphenylphosphine (44.0 g, 165 mmol) was then added in portions at RT, while cooling with water. The solution was stirred at RT for 2.5 h and then concentrated i. vac. The residue was absorbed on to silica gel and divided into two equal portions. The crude product was purified by flash chromatography over 2 columns each with 500 g of silica gel and cyclohexane/ethyl acetate (9:1→4:1). Yield: 25.4 g (93%), red solid
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20 g
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250 mL
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56 g
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44 g
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Synthesis routes and methods IV

Procedure details

To a solution of 5-fluoro-3-(2-hydroxyethyl)indole (10.3 g, 0.056 mole) and CBr4 (24.8 g, 0.073 mole) in 100 mL of dry acetonitrile at 0° C. under Ar was added a solution of triphenylphosphine (19.6 g, 0.073 mole) in 200 mL of dry acetonitrile. The mixture was stirred at 0° C. for 1 h and then at room temperature for 2 h. The resulting mixture was evaporated and the residue was chromatographed (SiO2 /ethyl acetate-hexane=1:4) to give the product (8.50 g, 61%) as a brown solid; IR (neat) 3440 cm-1 ; 1Hnmr (80 MHz, CDCl3) δ: 7.75 (br s, 1H), 7.15-6.57 (m, 4H), 3.53-3.32 (m, 2H), 3.17-2.94 (m, 2H).
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10.3 g
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24.8 g
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19.6 g
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100 mL
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200 mL
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Yield
61%

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